Welcome to the BenchChem Online Store!
molecular formula C10H16SSi B8458982 Silane, trimethyl[(4-methylphenyl)thio]- CAS No. 38325-59-6

Silane, trimethyl[(4-methylphenyl)thio]-

Cat. No. B8458982
M. Wt: 196.39 g/mol
InChI Key: MVGNSLRLKOUKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04496720

Procedure details

5.1 ml (59 mmoles) of allyl bromide were added to a mixture of 10.04 g (51.2 mmoles) of p-tolylthio(trimethyl)silane in 20 ml of acetonitrile and 18 ml of hexamethylphosphoric triamide and the conversion was complete after stirring for 20 minutes at room temperature. The reaction mixture was treated as described in Example 3 to obtain 7.1 g (85% yield) of allyl p-tolyl sulfide boiling at 110°-111° C./14 mm Hg and having a refractive index of nD25 =1.5644.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[C:5]1([CH3:16])[CH:10]=[CH:9][C:8]([S:11][Si](C)(C)C)=[CH:7][CH:6]=1>C(#N)C.CN(C)P(=O)(N(C)C)N(C)C>[C:5]1([CH3:16])[CH:10]=[CH:9][C:8]([S:11][CH2:3][CH:2]=[CH2:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
10.04 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S[Si](C)(C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
18 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was treated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)SCC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.